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This guide provides a detailed comparison of the off-target effects of the novel TMPRSS2

inhibitor MM3122 against other notable TMPRSS2 inhibitors, including Camostat mesylate and

Nafamostat mesylate, as well as the plasma kallikrein inhibitor Avoralstat. This document is

intended for researchers, scientists, and professionals in the field of drug development to

facilitate an objective evaluation of these compounds.

Introduction
The transmembrane protease, serine 2 (TMPRSS2) is a critical host cell factor for the entry of

various respiratory viruses, including SARS-CoV-2 and influenza viruses, making it a prime

target for antiviral drug development.[1] While on-target potency is crucial, an ideal therapeutic

candidate must also exhibit a high degree of selectivity to minimize off-target effects and

potential toxicity. This guide examines the selectivity and off-target profiles of MM3122, a

potent ketobenzothiazole inhibitor of TMPRSS2, in comparison to other relevant inhibitors.[2]

MM3122 was developed as a potent inhibitor of TMPRSS2, matriptase, and hepsin.[3][4] In

contrast, Camostat and Nafamostat are broader-spectrum serine protease inhibitors that have

been repurposed for antiviral research.[2][5] Avoralstat, developed for hereditary angioedema

(HAE), is a potent inhibitor of plasma kallikrein.[6][7] Understanding the distinct selectivity

profiles of these molecules is essential for predicting their clinical potential and safety.
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Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50) of MM3122, Camostat mesylate,

and Nafamostat mesylate against a panel of serine and cysteine proteases. This data provides

a direct comparison of their selectivity.
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Target Protease MM3122 IC50 (nM)
Camostat mesylate
IC50 (nM)

Nafamostat
mesylate IC50 (nM)

Primary Targets

TMPRSS2 0.34 Potent Potent

Matriptase Potent Moderate Potent

Hepsin Potent Weak Weak

Key Off-Targets

(Serine Proteases)

Matriptase-2 Potent Weak Weak

Plasma Kallikrein Potent Potent Potent

Trypsin Potent Potent Potent

Tryptase β2 Potent Weak Potent

Tryptase γ1 Potent Weak Potent

Factor Xa Moderate Weak Potent

Thrombin Weak Weak Potent

Plasmin Moderate Potent Potent

Kallikrein 1 (KLK1) Moderate Moderate Moderate

Kallikrein 5 (KLK5) Moderate Weak Moderate

Kallikrein 14 (KLK14) Moderate Weak Moderate

HGFA Moderate Weak Weak

Cysteine Proteases

Cathepsin S Moderate Inactive Inactive

Cathepsin C Weak Inactive Inactive

Cathepsin L Weak Inactive Inactive

Papain Weak Inactive Inactive
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Potency Categories: Potent (IC50: 0.05 - 10 nM), Moderate (IC50: 10 - 1,000 nM), Weak (IC50:

> 1,000 nM). Data derived from a protease selectivity profile study.[1][8]

In-Depth Inhibitor Profiles
MM3122
MM3122 is a novel, potent inhibitor of several host cell serine proteases, including TMPRSS2,

matriptase, and hepsin.[3][4] Its high potency against TMPRSS2 is a key feature for its antiviral

activity.

Off-Target Profile: A comprehensive screening against a panel of 53 proteases revealed that

MM3122 has potent activity (IC50 between 0.05 and 10 nM) against a limited number of other

serine proteases, including matriptase-2, plasma kallikrein, trypsin, tryptase β2, and tryptase

γ1.[1][8] It displays moderate inhibitory activity (IC50 between 10 nM and 1 µM) against

hepatocyte growth factor activator (HGFA), factor Xa, several kallikreins (KLK1, KLK5, KLK14),

and plasmin.[1] Notably, MM3122 shows desired selectivity over the coagulation proteases

thrombin and factor Xa when compared to a related compound, MM3144.[1] Unlike Camostat

and Nafamostat, MM3122 shows some weak inhibitory activity against certain cysteine

proteases, such as cathepsins S, C, and L, and papain.[1][8] In a 7-day acute toxicity study in

mice, MM3122 was well-tolerated with no observed adverse effects at doses up to 100 mg/kg.

Camostat Mesylate
Camostat mesylate is an orally active serine protease inhibitor that has been clinically used for

chronic pancreatitis and reflux esophagitis.[5] It functions as a prodrug, which is rapidly

metabolized to its active form, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[9]

Off-Target Profile: Camostat mesylate is known to inhibit trypsin and various inflammatory

proteases, including plasmin, kallikrein, and thrombin. The protease selectivity profiling shows it

has potent activity against trypsin and plasma kallikrein, and moderate activity against plasmin

and KLK1.[1] It is a less potent inhibitor of matriptase, hepsin, and other related proteases

compared to MM3122.[1] A significant difference is its lack of activity against the tested

cysteine proteases.[1][8] Clinically, Camostat is considered to have a good safety profile with

few, mild adverse effects.[5]

Nafamostat Mesylate
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Nafamostat mesylate is a broad-spectrum synthetic serine protease inhibitor. It has been used

for indications such as pancreatitis and as an anticoagulant.[10]

Off-Target Profile: Nafamostat is a less selective inhibitor compared to MM3122 and Camostat.

It potently inhibits a wide range of serine proteases, including TMPRSS2, matriptase, trypsin,

plasma kallikrein, tryptases, and key coagulation factors like thrombin and Factor Xa.[1][11]

This broad activity, particularly on coagulation factors, contributes to its use as an anticoagulant

but also to a higher potential for off-target effects.[11] Clinically, the use of Nafamostat is

associated with a number of side effects, including a notable risk of hyperkalemia, as well as

potential hematological, gastrointestinal, and allergic reactions.[12]

Avoralstat (BCX4161)
Avoralstat is a potent, small-molecule inhibitor of plasma kallikrein developed for the

prophylactic treatment of hereditary angioedema (HAE).[7][13] Its development for HAE was

discontinued due to a lack of efficacy in a Phase 3 trial.[14]

Off-Target Profile: The primary target of Avoralstat is plasma kallikrein.[7] While plasma

kallikrein is one of the off-targets for MM3122, Camostat, and Nafamostat, detailed data on

Avoralstat's activity against a broad panel of other proteases, including TMPRSS2, is not

readily available. In clinical studies, Avoralstat was generally well-tolerated, with some

gastrointestinal adverse events reported at higher doses.[15]
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Caption: Viral entry pathway via TMPRSS2 and point of inhibition.
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Protease Selectivity Profiling Workflow
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Caption: General workflow for protease inhibitor selectivity screening.

Experimental Protocols
Protease Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory potency (IC50) of a

compound against a panel of proteases using a fluorogenic substrate.

1. Reagents and Materials:

Test inhibitors (MM3122, Camostat mesylate, Nafamostat mesylate) dissolved in DMSO to

create stock solutions.

Recombinant human proteases (e.g., TMPRSS2, trypsin, thrombin, etc.).
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Appropriate fluorogenic peptide substrate for each protease.

Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives like CaCl2 or NaCl).

96-well black, flat-bottom assay plates.

Fluorescence microplate reader.

2. Procedure:

Compound Preparation: A serial dilution of each test inhibitor is prepared in the assay buffer.

A DMSO control (vehicle) is also included.

Enzyme Preparation: The recombinant protease is diluted to a pre-determined optimal

concentration in the assay buffer.

Assay Reaction:

Add a defined volume of the diluted test inhibitor or vehicle control to the wells of the 96-

well plate.

Add the diluted enzyme solution to each well and incubate for a specified period (e.g., 15-

30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

Data Acquisition: Immediately place the plate in a fluorescence microplate reader. The

increase in fluorescence, corresponding to the cleavage of the substrate by the protease, is

monitored kinetically over time (e.g., every minute for 30-60 minutes).

Data Analysis:

The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor

concentration.

The percentage of inhibition is determined by comparing the reaction rate in the presence

of the inhibitor to the rate of the vehicle control.
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The half-maximal inhibitory concentration (IC50) value is calculated by fitting the

concentration-response data to a suitable nonlinear regression model (e.g., four-

parameter logistic equation).

Conclusion
MM3122 demonstrates a distinct and more selective profile compared to the broader-spectrum

inhibitors Camostat mesylate and Nafamostat mesylate. While all three potently inhibit

TMPRSS2, MM3122 shows high potency against a smaller, more defined set of related serine

proteases.[1][8] In contrast, Nafamostat inhibits a wide array of proteases, including crucial

components of the coagulation cascade, which aligns with its observed clinical side effects.[1]

[11][12] Camostat presents an intermediate profile.[1] The focused activity of MM3122, coupled

with its favorable in vivo safety profile in preclinical studies, suggests a potentially lower risk of

off-target effects. This makes MM3122 a promising candidate for further development as a

selective antiviral agent targeting host-dependent viral entry mechanisms. The development of

selective inhibitors that avoid off-target effects remains a critical challenge in the field.[16]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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